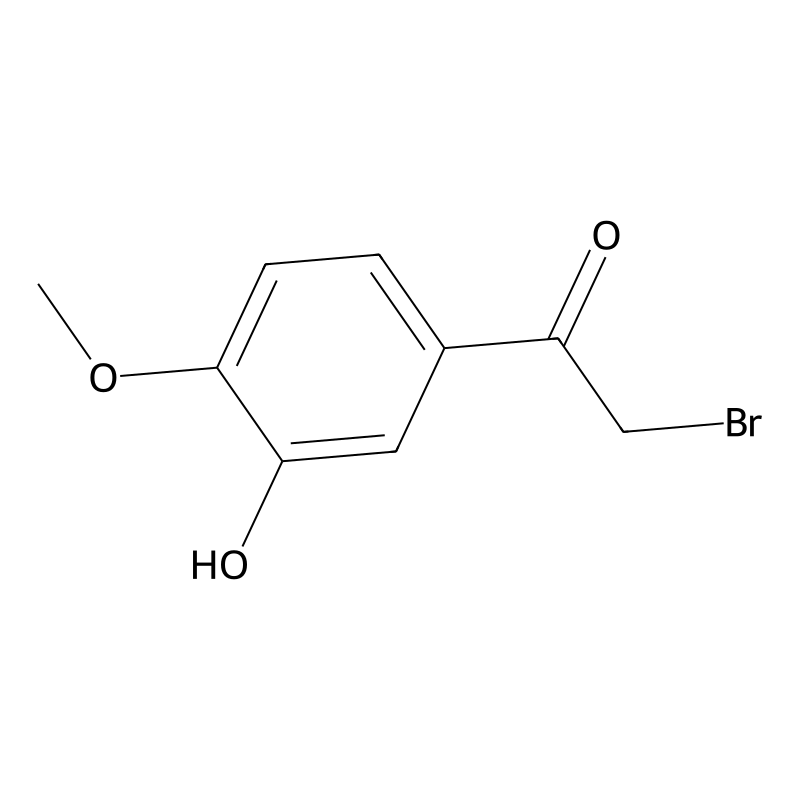2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula . It features a bromine atom at the alpha position and has both hydroxy and methoxy substituents on the aromatic ring. This compound is classified as a brominated derivative of acetophenone, which contributes to its unique chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .
Due to the limited scientific information available, specific safety hazards associated with 2-bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone are unknown. However, as a general precaution, any unknown organic compound should be handled with care in a well-ventilated laboratory following standard laboratory safety protocols [].
Organic synthesis
The presence of a ketone group (C=O) and a bromine (Br) atom suggests this molecule could be a useful intermediate in organic synthesis for the preparation of more complex molecules. PubChem:
Biomedical research
The molecule contains a structure similar to some bioactive natural products, particularly due to the combination of a phenolic ring (benzene ring with a hydroxyl group) and a methoxy group (OCH3). This raises the possibility that 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone could have interesting biological properties and might be investigated for potential medicinal applications. However, further research is needed to explore this possibility.
Material science
The aromatic rings (benzene rings) and the bromine atom could potentially contribute to interesting electronic or physical properties, making this molecule a candidate for investigation in material science applications. However, there is no current research available to support this.
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
- Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using agents like potassium permanganate or chromium trioxide.
- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Synthetic Routes
The synthesis of 2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone typically involves the bromination of 1-(3-hydroxy-4-methoxyphenyl)ethanone. This reaction is usually performed using bromine in solvents such as acetic acid or methylene chloride at room temperature, yielding the desired product with good efficiency.
Industrial Production
For industrial applications, the production methods mirror laboratory syntheses but are scaled up. Careful control of reaction conditions is crucial to ensure high yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone has several applications in scientific research:
- Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds.
- Medicinal Chemistry: Its structural characteristics make it a potential candidate for developing pharmaceutical agents.
- Biological Studies: It is used in designing haptens for monoclonal antibody screening.
- Industrial
Similar CompoundsCompound Name Structural Features 2-Bromo-1-(4-methoxyphenyl)ethanone Lacks the hydroxy group 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone Bromine at a different position 2-Bromo-3-hydroxy-4-methoxybenzaldehyde Contains an aldehyde group instead of ketone
Uniqueness
| Compound Name | Structural Features |
|---|---|
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Lacks the hydroxy group |
| 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone | Bromine at a different position |
| 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | Contains an aldehyde group instead of ketone |
2-Bromo-1-(3-hydroxy-4-methoxyphenyl)ethanone stands out due to the specific arrangement of its bromine, hydroxy, and methoxy groups. This unique positioning enhances its reactivity profile and potential applications compared to its analogs. The combination of functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in both research and industrial contexts .








